![molecular formula C20H24N2O3 B2888611 1-Benzyl-3-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea CAS No. 2034443-45-1](/img/structure/B2888611.png)
1-Benzyl-3-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Benzyl-3-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea” is a complex organic molecule. It contains a benzyl group, a hydroxy group, a methoxy group, a tetrahydronaphthalenyl group, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzyl group is a phenyl ring attached to a methylene group. The hydroxy and methoxy groups are polar and can participate in hydrogen bonding. The tetrahydronaphthalenyl group is a polycyclic aromatic hydrocarbon, and the urea group contains a carbonyl group flanked by two amine groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, the presence of polar groups like hydroxy and urea could make it soluble in polar solvents .Scientific Research Applications
Medicinal Chemistry: Neurodegenerative Disease Treatment
This compound’s structure suggests potential activity in the treatment of neurodegenerative diseases. The tetrahydroisoquinoline moiety is a structural feature present in various natural products and synthetic compounds that have shown biological activities against neurodegenerative disorders . Research could explore its efficacy in inhibiting protein misfolding or aggregation, common pathological features in diseases like Alzheimer’s and Parkinson’s.
Organic Synthesis: Benzylic Modification
The benzylic position of this compound is a prime site for chemical reactions such as free radical bromination and nucleophilic substitution . This makes it valuable for creating derivatives with different substituents, which can be used to study reaction mechanisms or develop new synthetic methodologies.
Cancer Research: Cytotoxicity Studies
Compounds with the benzyl moiety have been designed and synthesized for in vitro cytotoxic activity studies against various cancer cell lines . This compound could be used to develop a library of derivatives to screen for potential anticancer properties, contributing to the discovery of new chemotherapeutic agents.
Pharmacology: SAR and Mechanism of Action
The compound’s structure allows for the exploration of structure-activity relationships (SAR) and mechanisms of action in pharmacological studies . Understanding how structural changes affect biological activity can guide the design of more potent and selective drugs.
Antimicrobial Research: Development of Antimicrobial Agents
The antimicrobial activity of compounds containing the benzyl and urea moieties has been documented . This compound could serve as a scaffold for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
Related compounds, such as 1,4-disubstituted 1,2,3-triazoles, can act as a hydrogen bond acceptor and donor simultaneously , offering various types of binding to the target enzyme. This could potentially be a mode of action for the compound .
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, have diverse biological activities . These activities could potentially involve various biochemical pathways.
Pharmacokinetics
The chemical stability of related compounds, such as 1,4-disubstituted 1,2,3-triazoles , suggests that this compound might also exhibit good stability, which could impact its bioavailability.
Result of Action
Related compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest potential molecular and cellular effects of this compound’s action.
Action Environment
It’s known that the rate of reaction of related compounds can vary due to differences in electronegativity . This suggests that environmental factors could potentially influence the action, efficacy, and stability of this compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-3-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-25-17-9-10-18-16(12-17)8-5-11-20(18,24)14-22-19(23)21-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,24H,5,8,11,13-14H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYBRGPBQZNPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)NCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.